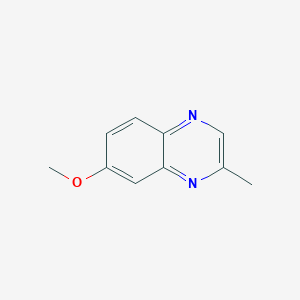
7-Methoxy-2-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-methylquinoxaline is a heterocyclic organic compound that belongs to the class of quinoxalines. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-methylquinoxaline is not well understood. However, it is known to interact with biomolecules such as proteins, DNA, and RNA, leading to changes in their conformation and function. It has been suggested that the fluorescent properties of 7-Methoxy-2-methylquinoxaline are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT).
Biochemische Und Physiologische Effekte
7-Methoxy-2-methylquinoxaline has been shown to have minimal toxicity and no significant physiological effects at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause cell death. It has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Methoxy-2-methylquinoxaline in lab experiments is its excellent photostability and high quantum yield, which make it an ideal fluorescent probe for imaging and tracking biological molecules. However, its limitations include its potential toxicity at high concentrations, which can interfere with cellular processes and cause cell death.
Zukünftige Richtungen
There are several future directions for the use of 7-Methoxy-2-methylquinoxaline in scientific research. One potential application is in the development of new fluorescent probes for imaging and tracking biological molecules. Another direction is in the development of new inhibitors of protein kinase activity, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of 7-Methoxy-2-methylquinoxaline and its potential interactions with biomolecules.
Synthesemethoden
The synthesis of 7-Methoxy-2-methylquinoxaline involves the reaction of 2-methylquinoxaline with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-methylquinoxaline has been extensively used in scientific research as a fluorescent dye for labeling biomolecules such as proteins, DNA, and RNA. It has been found to have excellent photostability and high quantum yield, making it a popular choice for imaging and tracking biological molecules in real-time. Additionally, it has been used as a probe for the detection of reactive oxygen species and as an inhibitor of protein kinase activity.
Eigenschaften
CAS-Nummer |
146294-18-0 |
|---|---|
Produktname |
7-Methoxy-2-methylquinoxaline |
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
7-methoxy-2-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-6-11-9-4-3-8(13-2)5-10(9)12-7/h3-6H,1-2H3 |
InChI-Schlüssel |
SEDNDIKCVGDVQR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC(=CC2=N1)OC |
Kanonische SMILES |
CC1=CN=C2C=CC(=CC2=N1)OC |
Synonyme |
Quinoxaline, 7-methoxy-2-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



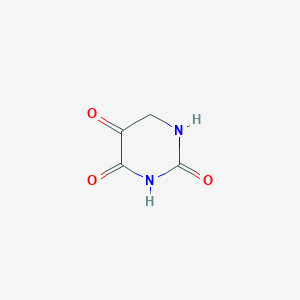
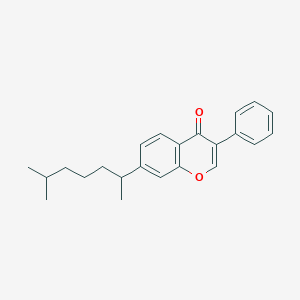
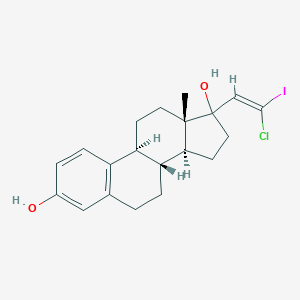
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)

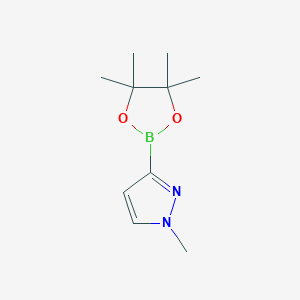

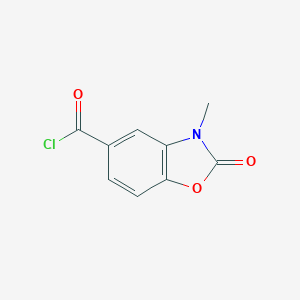
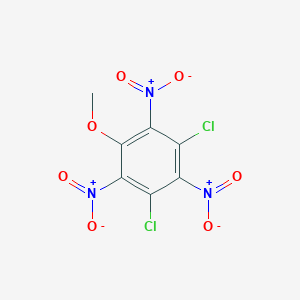
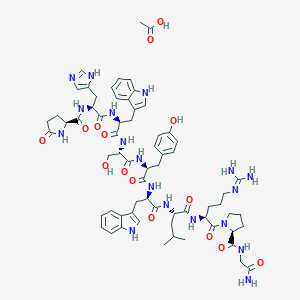
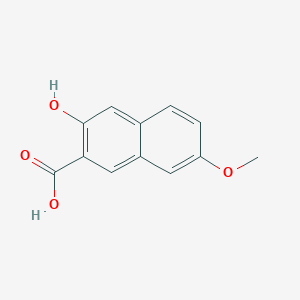
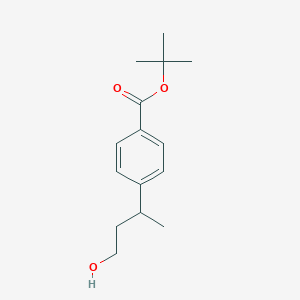
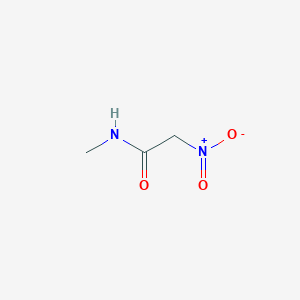
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)